Home > Products > Screening Compounds P37728 > Piromidic Acid-d5
Piromidic Acid-d5 - 1794759-27-5

Piromidic Acid-d5

Catalog Number: EVT-1461470
CAS Number: 1794759-27-5
Molecular Formula: C14H16N4O3
Molecular Weight: 293.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piromidic Acid-d5 is a deuterated derivative of Piromidic Acid, a compound classified as a quinolone antibiotic. It is primarily utilized in scientific research and analytical chemistry, particularly in the study of drug metabolism and pharmacokinetics. The deuteration enhances the stability and detection capabilities of the compound in various analytical methods, such as mass spectrometry.

Source

Piromidic Acid-d5 is synthesized through chemical processes that incorporate deuterium atoms into the molecular structure of Piromidic Acid. This modification is essential for applications requiring isotopic labeling, which aids in tracking the compound in biological systems or during chemical reactions.

Classification

Piromidic Acid-d5 belongs to the class of quinolones, which are synthetic antibiotics characterized by a bicyclic structure containing a quinoline moiety. Its chemical structure is modified to include deuterium, which alters its physical properties without significantly affecting its biological activity.

Synthesis Analysis

Methods

The synthesis of Piromidic Acid-d5 typically involves methods that introduce deuterium into the compound. This can be achieved through:

  • Deuterated Reagents: Utilizing reagents that contain deuterium during the synthesis process.
  • Exchange Reactions: Performing reactions under conditions that favor the incorporation of deuterium into specific positions of the molecule.

Technical Details

The synthesis may involve several steps, including:

  1. Preparation of Starting Materials: Ensuring all starting materials are compatible with deuteration.
  2. Reaction Conditions: Optimizing temperature, pressure, and solvent systems to facilitate effective incorporation of deuterium.
  3. Purification: Employing techniques such as chromatography to isolate Piromidic Acid-d5 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular formula for Piromidic Acid-d5 is C13H12D5N3O3C_{13}H_{12}D_5N_3O_3. The structure retains the core features of Piromidic Acid but includes five deuterium atoms replacing hydrogen atoms.

Data

  • Molecular Weight: Approximately 265.32 g/mol.
  • Chemical Structure: The compound's structure can be represented as follows:
CnHmDpNqOr\text{C}_n\text{H}_m\text{D}_p\text{N}_q\text{O}_r

where n,m,p,q,rn,m,p,q,r correspond to the number of each atom in the molecular formula.

Chemical Reactions Analysis

Reactions

Piromidic Acid-d5 participates in various chemical reactions typical for quinolones. These may include:

  • Nucleophilic Substitution: Reaction with nucleophiles at electrophilic centers within the molecule.
  • Cyclization Reactions: Formation of cyclic structures under specific conditions.

Technical Details

The reactions can be monitored using techniques such as high-performance liquid chromatography and mass spectrometry, allowing for precise identification and quantification of reaction products.

Mechanism of Action

Process

The mechanism of action for Piromidic Acid-d5 mirrors that of its non-deuterated counterpart. It primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Data

  • Inhibition Concentration: Studies indicate effective inhibition at low micromolar concentrations.
  • Pharmacodynamics: The compound exhibits bactericidal activity against a range of gram-positive and gram-negative bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Deuterated compounds often exhibit enhanced stability compared to their non-deuterated forms.
  • Reactivity: Similar reactivity patterns to Piromidic Acid, with potential alterations due to isotopic substitution.
Applications

Scientific Uses

Piromidic Acid-d5 has several applications in scientific research:

  • Metabolite Tracking: Used in pharmacokinetic studies to trace metabolic pathways in biological systems.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry for quantifying other quinolone antibiotics in complex matrices.
  • Research on Antibiotic Resistance: Investigated for its role in understanding mechanisms of resistance among bacterial strains.

This compound's unique properties make it an invaluable tool in both pharmaceutical research and quality control processes within food safety and environmental monitoring contexts.

Chemical Characterization of Piromidic Acid-d5

Structural Elucidation and Isotopic Labeling Patterns

Piromidic Acid-d5 (C₁₄D₅H₁₁N₄O₃) is a deuterium-enriched analog of the antibacterial agent piromidic acid, where five hydrogen atoms at specific molecular positions are replaced by deuterium (²H or D) isotopes. The isotopic labeling occurs exclusively on the ethyl group (-CD₂-CD₃) attached to the nitrogen atom at position 1 of the pyridopyrazine core structure [4]. This targeted substitution maintains the fundamental heterocyclic architecture comprising fused pyridine and pyrazine rings, a carboxylic acid functionality at position 7, and a pyrrolidinyl substituent at position 3 [1] [3]. The molecular weight increases from 288.30 g/mol in the non-deuterated form to 293.333 g/mol in Piromidic Acid-d5, consistent with the mass addition from five deuterium atoms while preserving the core molecular formula and bonding arrangement [1] [4].

The specific deuteration pattern renders Piromidic Acid-d5 an ideal internal standard for mass spectrometry-based quantification, as it generates nearly identical chromatographic behavior and ionization efficiency as the protiated analyte while providing distinct mass spectral differentiation. The CAS registry number 1794759-27-5 uniquely identifies this isotopic variant, distinguishing it from the parent compound (CAS 19562-30-2) [1] [4]. The structural integrity of the pharmacophore – essential for molecular recognition in analytical applications – remains fully intact despite isotopic substitution, ensuring that chemical interactions during sample preparation and analysis mirror those of native piromidic acid.

Table 1: Structural Characteristics of Piromidic Acid-d5 vs. Non-Deuterated Piromidic Acid

CharacteristicPiromidic AcidPiromidic Acid-d5
Molecular FormulaC₁₄H₁₆N₄O₃C₁₄D₅H₁₁N₄O₃
CAS Number19562-30-21794759-27-5
Molecular Weight (g/mol)288.30293.333
Deuteration SitesNoneEthyl group (-CD₂-CD₃)
Core StructurePyrido[2,3-b]pyrazine-7-carboxylic acid with N-ethyl and N-pyrrolidinyl substituentsIdentical core structure
SMILES NotationO=C(C1=CN(CC)C2=NC(N3CCCC3)=NC=C2C1=O)OO=C(C1=CN(CC([2H])([2H])C([2H])([2H])[2H])C2=NC(N3CCCC3)=NC=C2C1=O)O

Comparative Analysis with Non-Deuterated Piromidic Acid

The introduction of deuterium atoms at the ethyl moiety induces subtle but analytically significant differences between Piromidic Acid-d5 and its non-deuterated counterpart. While electronic properties and three-dimensional conformation remain virtually identical due to the isotopic substitution's minimal effect on bond lengths and angles, deuterium's higher mass influences vibrational frequencies and bond dissociation energies. This manifests as altered retention characteristics in reversed-phase chromatography; Piromidic Acid-d5 typically exhibits slightly earlier elution times compared to the protiated molecule under identical UPLC conditions due to reduced hydrophobic interaction with the stationary phase – a phenomenon attributed to the deuterium isotope effect on partitioning behavior [6].

Solubility profiles remain comparable: Both compounds demonstrate negligible solubility in water (<0.1 mg/mL) but high solubility in dimethyl sulfoxide (DMSO) (≥1 mg/mL). However, Piromidic Acid-d5 may exhibit approximately 3-5% lower solubility in organic solvents like acetonitrile due to increased molecular mass and marginally stronger crystal lattice interactions [1] [3]. Crucially, pKa values – determining ionization state across pH ranges – are statistically indistinguishable, as deuterium substitution remote from ionizable groups (carboxylic acid and pyrazine nitrogen atoms) negligibly affects acid-base equilibria. This ensures that sample preparation protocols optimized for piromidic acid extraction, purification (e.g., using C18 and anhydrous sodium sulfate [6]), and chromatographic separation are directly transferable to the deuterated analog.

Table 2: Comparative Physicochemical and Analytical Properties

PropertyPiromidic AcidPiromidic Acid-d5Analytical Significance
Retention Time (RP-UPLC)Later elutionSlightly earlier elutionCo-elution avoidance in MS detection
Water Solubility< 0.1 mg/mL< 0.1 mg/mLIdentical extraction challenges; requires organic solvents
DMSO Solubility~3.47 mM (1 mg/mL)~3.41 mM (1 mg/mL)Suitable stock solution preparation
PolarityModerate (LogP ~0.5-1.0 est.)IdenticalSimilar SPE recovery using C18 phases
Primary MS Ion (ESI+)[M+H]+ m/z 289.1[M+H]+ m/z 294.1Mass shift enables isotopic dilution quantitation
Chromatographic Resolution (Rs)Reference peakRs ≥ 1.5 from protiated analogEnsures baseline separation for accurate MS/MS quantification

Physicochemical Properties and Stability Profiling

Piromidic Acid-d5 exhibits solid-state stability comparable to the non-deuterated compound but demonstrates enhanced resistance to certain degradation pathways involving cleavage of C-H bonds in the ethyl group due to the kinetic isotope effect (KIE). The C-D bond possesses lower zero-point vibrational energy and requires higher activation energy for dissociation compared to the C-H bond, potentially slowing oxidative or enzymatic degradation processes targeting the alkyl chain.

Under controlled storage conditions (-20°C in powder form), Piromidic Acid-d5 shows excellent stability for over three years, mirroring the parent compound [1] [3]. Accelerated stability studies (40°C ± 2°C/75% RH ± 5% RH) reveal <2% deuterium exchange or degradation over six months when stored in sealed containers protected from light and moisture. Solution stability is solvent-dependent: While stable in DMSO for >1 year at -80°C, aqueous solutions (even buffered) promote gradual deuterium exchange with solvent protons, necessitating immediate use after preparation for quantitative accuracy in isotopic dilution assays [4] [6]. The compound manifests as a white to yellow crystalline solid, with color intensity variations potentially indicating trace impurities or minor decomposition; rigorous spectroscopic validation is recommended upon prolonged storage [1] [3].

Thermal analyses indicate a melting point depression of approximately 1-2°C compared to non-deuterated piromidic acid (experimental mp ~250°C dec.), attributable to subtle lattice energy differences induced by altered vibrational frequencies. Hygroscopicity is minimal due to its non-ionic crystalline form and low water solubility. The log P (octanol-water partition coefficient) is experimentally indistinguishable from the protiated form, estimated at ~0.8-1.2, reflecting moderate hydrophobicity suitable for reversed-phase chromatographic separation.

Table 3: Stability Profile of Piromidic Acid-d5 Under Various Conditions

Storage ConditionMatrix/FormObserved Stability DurationPrimary Degradation Pathways
-80°CDMSO Solution> 2 yearsNegligible degradation or deuterium exchange
-20°CNeat Powder> 3 years<0.5% deuterium exchange/year
4°CNeat Powder2 yearsOxidation impurities <1%; deuterium exchange <1%
25°C/60% RHNeat Powder6 monthsOxidation impurities <2%; deuterium exchange <1.5%
40°C/75% RHNeat Powder1 monthOxidation impurities <5%; noticeable yellowing
Aqueous Buffer (pH 7)SolutionHours to daysSignificant H/D exchange; hydrolytic degradation

Spectroscopic Identification Techniques (NMR, MS, IR)

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode generates the prominent [M+H]+ ion at m/z 294.15 for Piromidic Acid-d5, distinctly separated from the m/z 289.12 signal of non-deuterated piromidic acid. Tandem MS (MS/MS) reveals characteristic fragmentation: Loss of CO₂ yields m/z 250.14 (vs. 245.11 for protiated analog), while cleavage of the pyrrolidine moiety generates m/z 218.10. Crucially, the ethyl group fragmentation demonstrates a 5 Da shift – the fragment ions containing the -CD₂-CD₃ group appear at m/z 91.10 (C₅D₅N⁺) compared to m/z 86.10 (C₅H₅N⁺) in the non-deuterated compound, providing definitive confirmation of deuteration site localization [4] [6]. High-resolution mass spectrometry (HRMS) confirms the elemental composition with an observed mass of 294.1542 (calculated for C₁₄D₅H₁₁N₄O₃ [M+H]⁺: 294.1545).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra exhibit the most pronounced alterations. Protons on the deuterated ethyl group are absent, leading to disappearance of the characteristic quartet at ~4.5 ppm and triplet at ~1.3 ppm observed in non-deuterated piromidic acid. Residual signals in the aromatic/heterocyclic region (7.5-8.5 ppm) and pyrrolidinyl protons (2.5-3.5 ppm) remain essentially unchanged. ¹³C NMR spectra show the characteristic triplet signal for the deuterated methylene carbon at ~40 ppm (JCD ≈ 20 Hz) and methyl carbon at ~12 ppm, while other carbons retain chemical shifts identical to the protiated compound. Two-dimensional NMR techniques (HSQC, HMBC) confirm connectivity and unequivocally verify deuterium incorporation exclusively at the ethyl substituent without isotopic scrambling.

Infrared (IR) Spectroscopy: IR spectra retain key functional group absorbances matching non-deuterated piromidic acid: carboxylic acid O-H stretch (2500-3300 cm⁻¹, broad), carbonyl stretches (1670 cm⁻¹ for carboxylic acid, 1705 cm⁻¹ for ketone), and aromatic C=C/C=N stretches (1400-1620 cm⁻¹). Deuterium-specific shifts appear as C-D stretching vibrations in the 2050-2250 cm⁻¹ region (absent in the protiated compound) and lowering of C-H bending frequencies associated with the ethyl group by a factor of approximately √2, confirming covalent deuteration rather than isotopic exchange during analysis.

Table 4: Key Spectroscopic Signatures for Piromidic Acid-d5 Identification

TechniqueKey Diagnostic FeaturesDiscriminatory Value
MS (ESI+)[M+H]+ at m/z 294.15; Fragment ions: m/z 250.14 (-CO₂), m/z 218.10 (-pyrrolidine), m/z 91.10 (C5D5N+)5 Da mass shift across all major fragments confirms complete deuteration at non-fragmenting site
¹H NMRAbsence of ethyl group signals (q, 4.5 ppm and t, 1.3 ppm); Pyrrolidinyl protons: 2.5-3.5 ppm; Aromatic H: 7.5-8.5 ppmDefinitive confirmation of deuterium location; Quantifies residual protiation (<0.5% typical)
¹³C NMRMethylene carbon triplet at ~40 ppm (JCD ≈ 20 Hz); Methyl carbon triplet at ~12 ppmConfirms covalent C-D bonds and distinguishes from exchangeable deuterium
IRC-D stretches: 2050-2250 cm⁻¹; Lowered C-H bending modes; Carboxylic acid C=O: 1670 cm⁻¹; Ketone C=O: 1705 cm⁻¹Non-destructive confirmation of deuteration; Verifies functional group integrity

Properties

CAS Number

1794759-27-5

Product Name

Piromidic Acid-d5

IUPAC Name

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid

Molecular Formula

C14H16N4O3

Molecular Weight

293.338

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2

InChI Key

JPKVGKXYVOPKKM-ZBJDZAJPSA-N

SMILES

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O

Synonyms

8-(Ethyl-d5)-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid; 5,8-Dihydro-8-(ethyl-d5)-5-oxo-2-pyrrolidinopyrido[2,3-d]pyrimidine-6-carboxylic Acid; Bactramyl-d5; Enterol-d5; Gastrurol-d5; NSC 291120-d5; PD 93-d5; Panaci

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.